molecular formula C13H15BrO2 B1455918 MFCD24943187 CAS No. 350490-15-2

MFCD24943187

Cat. No.: B1455918
CAS No.: 350490-15-2
M. Wt: 283.16 g/mol
InChI Key: FFPDSVNJARXKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD24943187: is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.17 g/mol . It is also known as tert-butyl (E)-3-(4-bromophenyl)acrylate. This compound is characterized by the presence of a bromophenyl group attached to an acrylic acid moiety, which is esterified with tert-butyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD24943187 typically involves the esterification of trans-3-(4-Bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar catalysts and conditions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions can target the double bond in the acrylic acid moiety.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Products include bromophenyl acetic acid derivatives.

    Reduction: Products include saturated esters.

    Substitution: Products include substituted phenylacrylic acid esters.

Scientific Research Applications

Chemistry: In chemistry, MFCD24943187 is used as an intermediate in the synthesis of more complex organic molecules .

Biology: The compound can be used in the study of biological pathways involving brominated aromatic compounds.

Industry: In industry, it can be used in the production of polymers and other materials that require brominated aromatic compounds.

Comparison with Similar Compounds

  • trans-3-(4-Chlorophenyl)acrylic acid tert-butyl ester
  • trans-3-(4-Fluorophenyl)acrylic acid tert-butyl ester
  • trans-3-(4-Methylphenyl)acrylic acid tert-butyl ester

Uniqueness: The presence of the bromine atom in MFCD24943187 makes it more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs. This unique reactivity can be exploited in various synthetic applications .

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPDSVNJARXKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MFCD24943187
Reactant of Route 2
Reactant of Route 2
MFCD24943187
Reactant of Route 3
Reactant of Route 3
MFCD24943187
Reactant of Route 4
Reactant of Route 4
MFCD24943187
Reactant of Route 5
Reactant of Route 5
MFCD24943187
Reactant of Route 6
Reactant of Route 6
MFCD24943187

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.